molecular formula C18H14F3N3OS B2909816 2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1226458-26-9

2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2909816
CAS No.: 1226458-26-9
M. Wt: 377.39
InChI Key: PROFICLSVVEVTH-UHFFFAOYSA-N
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Description

2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic compound featuring an imidazole core substituted with a phenyl group, a 3-(trifluoromethyl)phenyl group, and a thioacetamide side chain. The imidazole ring is a privileged structure in medicinal chemistry and drug discovery due to its widespread presence in biologically active molecules and natural products like histidine and purine . The specific substitution pattern on this imidazole scaffold, particularly the presence of the thioacetamide moiety, suggests significant research potential. Similar imidazole-2-thione and S-alkylimidazole derivatives have been extensively studied and reported to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, and antioxidant properties . The incorporation of the 3-(trifluoromethyl)phenyl group is a common strategy in agrochemical and pharmaceutical research to modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets . This compound is presented as a key chemical intermediate for researchers developing new therapeutic agents or probing biochemical pathways. Its structure aligns with compounds investigated for their antimicrobial potential against pathogens such as Staphylococcus aureus and Escherichia coli , as well as for their antioxidant capacity to scavenge free radicals like DPPH . The mechanism of action for imidazole derivatives can vary widely based on their specific substitutions but often involves interaction with enzymatic systems or cellular receptors . Researchers can utilize this chemical as a building block for the synthesis of more complex molecules or as a standard in bio-screening assays. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

2-[5-phenyl-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3OS/c19-18(20,21)13-7-4-8-14(9-13)24-15(12-5-2-1-3-6-12)10-23-17(24)26-11-16(22)25/h1-10H,11H2,(H2,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROFICLSVVEVTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:

  • Formation of the imidazole ring: : Starting with a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst.

  • Introduction of the phenyl and trifluoromethyl groups: : Achieved via electrophilic aromatic substitution reactions.

  • Thioacetic acid modification:

Industrial Production Methods

Industrial production scales up these processes, employing continuous-flow reactors to ensure efficient and controlled reactions. Key parameters include maintaining optimal temperatures and pH levels and using solvents that facilitate high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, typically at the sulfur atom, leading to the formation of sulfoxide or sulfone derivatives.

  • Reduction: : Reduction reactions, especially of the imidazole ring, can yield various hydrogenated products.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can modify both the aromatic and thioacetamide parts of the molecule.

Common Reagents and Conditions

  • Oxidation: : Uses reagents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Employs hydrogen gas in the presence of a metal catalyst or sodium borohydride.

  • Substitution: : Utilizes halogenating agents for electrophilic substitutions and strong nucleophiles for nucleophilic substitutions.

Major Products

  • Sulfoxides and sulfones: : Products from oxidation reactions.

  • Hydrogenated derivatives: : Results from reduction reactions.

  • Various substituted derivatives: : Formed through substitution reactions.

Scientific Research Applications

2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide finds applications across multiple fields:

Chemistry

  • Used as an intermediate in the synthesis of more complex organic compounds.

Biology

  • Investigated for its potential as an enzyme inhibitor, affecting biochemical pathways.

Medicine

  • Explored for its antimicrobial and anticancer properties due to the presence of the imidazole ring.

Industry

  • Utilized in the development of specialty chemicals and materials, particularly in the pharmaceutical and agrochemical sectors.

Mechanism of Action

The compound exerts its effects primarily through interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to active sites, inhibiting enzyme function. The trifluoromethyl group enhances binding affinity and specificity by increasing lipophilicity and metabolic stability.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparison with key analogs:

Compound Name Key Substituents Molecular Formula Molecular Weight Key References
Target Compound: 2-((5-Phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide 5-phenyl, 1-(3-CF3-phenyl), thioacetamide C24H17F3N4OS 466.48 g/mol N/A (hypothetical)
2-((5-(4-Methoxyphenyl)-1-(3-CF3-phenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide 5-(4-methoxyphenyl), 1-(3-CF3-phenyl), thiadiazole-linked acetamide C22H18F3N5O2S2 505.5 g/mol
2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide 5-(4-fluorophenyl), 1-(4-methoxyphenyl), thiazole-linked acetamide C20H16FN3O2S2 413.48 g/mol
2-{4-[4-(1H-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide Benzimidazole-triazole-thiazole hybrid, 4-bromophenyl substitution C28H23N7O3S 537.6 g/mol
Key Observations:
  • Trifluoromethyl (CF3) Group : The 3-CF3-phenyl substituent (as in the target compound and ) enhances lipophilicity and metabolic stability, critical for blood-brain barrier penetration or prolonged half-life.
  • Substituent Position : Electron-withdrawing groups (e.g., 4-fluoro in ) or electron-donating groups (e.g., 4-methoxy in ) modulate electronic properties, affecting reactivity and binding interactions.

Pharmacological and Physicochemical Properties

While direct data for the target compound are unavailable, inferences are drawn from analogs:

Physicochemical Properties:
  • Lipophilicity: The 3-CF3-phenyl group increases logP compared to non-CF3 analogs (e.g., logP ~3.5 estimated for the target vs. ~2.8 for ).
  • Solubility : Polar acetamide and heterocyclic moieties (e.g., thiadiazole in ) improve aqueous solubility relative to purely aromatic derivatives.
Pharmacological Activity:
  • Kinase Modulation : Thiazole and triazole derivatives (e.g., ) are reported to inhibit tyrosine kinases, a trait possibly extended to the target compound.

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